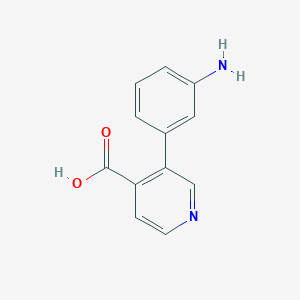

3-(3-Aminophenyl)isonicotinic acid

Overview

Description

“3-(3-Aminophenyl)isonicotinic acid” is a derivative of isonicotinic acid . Isonicotinic acid or pyridine-4-carboxylic acid is an organic compound with the formula C5H4N(CO2H). It is a derivative of pyridine with a carboxylic acid substituent at the 4-position .

Synthesis Analysis

The synthesis of compounds related to isonicotinic acid has been reported in several studies . For instance, isonicotinic acid was initially reacted with meta- or para-nitro phenol using N,N’-dicyclohexyl carbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dimethylformamide (DMF), which afforded the target compounds .Molecular Structure Analysis

The molecular structure of “this compound” can be represented as C6H6N2O2 . The 3D structure of this compound can be viewed using specific software .Physical And Chemical Properties Analysis

Isonicotinic acid, from which “this compound” is derived, is a white to off-white crystalline solid with a molecular weight of 123.111 g·mol−1 . It has a melting point of 310 °C (590 °F; 583 K) and sublimes .Scientific Research Applications

Sensing Applications

Boronic acids, including 3-Aminonicotinic acid, are increasingly utilized in sensing applications. Their interactions with diols and strong Lewis bases (such as fluoride or cyanide anions) make them valuable for both homogeneous assays and heterogeneous detection. These applications can occur at the sensing material’s interface or within the bulk sample. Researchers have explored their use in biosensing, environmental monitoring, and medical diagnostics .

Anti-Inflammatory Activity

In the search for anti-inflammatory compounds, novel derivatives containing the isonicotinoyl motif have been synthesized. Remarkably high anti-inflammatory activities were observed for certain isonicotinates. These findings highlight the potential therapeutic applications of 3-Aminonicotinic acid .

Safety and Hazards

Isonicotinic acid may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of water .

Future Directions

Mechanism of Action

Target of Action

It is structurally similar to isoniazid , a frontline drug used in the treatment of tuberculosis . Isoniazid is known to be active against organisms of the genus Mycobacterium, specifically M. tuberculosis, M. bovis, and M. kansasii . Therefore, it’s plausible that 3-(3-Aminophenyl)isonicotinic acid may have similar targets.

Mode of Action

Isoniazid, a structurally related compound, is a prodrug that must be activated by bacterial catalase . Once activated, isoniazid inhibits the synthesis of mycolic acids, an essential component of the bacterial cell wall . At therapeutic levels, isoniazid is bactericidal against actively growing intracellular and extracellular Mycobacterium tuberculosis organisms .

Biochemical Pathways

Isoniazid, a related compound, is known to inhibit the synthesis of mycolic acids, disrupting the bacterial cell wall . This suggests that this compound might also interfere with similar biochemical pathways.

Pharmacokinetics

Isoniazid, a structurally related compound, is known to be metabolized via acetylation, a process that varies between individuals . Rapid acetylators acetylate isoniazid 5–6 times more rapidly than slow acetylators . Some isoniazid is also hydrolyzed directly to isonicotinic acid .

Result of Action

Isoniazid, a related compound, is known to be bactericidal against actively growing intracellular and extracellular mycobacterium tuberculosis organisms . This suggests that this compound might have similar bactericidal effects.

Action Environment

It’s worth noting that the suzuki–miyaura coupling reaction, which is commonly used in the synthesis of boronic acid derivatives like this compound, is known to be influenced by various factors, including the choice of boron reagents .

properties

IUPAC Name |

3-(3-aminophenyl)pyridine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O2/c13-9-3-1-2-8(6-9)11-7-14-5-4-10(11)12(15)16/h1-7H,13H2,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBAYRIRZHQHNPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C2=C(C=CN=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80611259 | |

| Record name | 3-(3-Aminophenyl)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80611259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1261966-89-5 | |

| Record name | 4-Pyridinecarboxylic acid, 3-(3-aminophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1261966-89-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3-Aminophenyl)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80611259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-(Trifluoromethoxy)phenyl]cyclopropane-1-carbonitrile](/img/structure/B3046574.png)

![8-Fluoroimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B3046575.png)